molecular formula C12H15Cl3N4OS B11710197 N'-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea

N'-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea

Cat. No.: B11710197
M. Wt: 369.7 g/mol
InChI Key: NWYWBTIZYZLNDW-UHFFFAOYSA-N
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Description

N’-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea is a complex organic compound characterized by its unique structure, which includes an anilinocarbothioyl group, a trichloroethyl group, and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea typically involves the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with 2,2,2-trichloroethyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the product.

Industrial Production Methods

In an industrial setting, the production of N’-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N’-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide
  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide
  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3-nitrobenzamide

Uniqueness

N’-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H15Cl3N4OS

Molecular Weight

369.7 g/mol

IUPAC Name

1,1-dimethyl-3-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]urea

InChI

InChI=1S/C12H15Cl3N4OS/c1-19(2)11(20)18-9(12(13,14)15)17-10(21)16-8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,18,20)(H2,16,17,21)

InChI Key

NWYWBTIZYZLNDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1

Origin of Product

United States

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